molecular formula C21H20FN7O2 B2486316 3-(4-fluorophenyl)-1-methyl-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide CAS No. 1396687-27-6

3-(4-fluorophenyl)-1-methyl-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide

Cat. No. B2486316
M. Wt: 421.436
InChI Key: VTOIOOUYIBXMTK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like the one often involves multi-step chemical reactions, starting from simpler molecules and gradually building up the desired structure. For instance, similar compounds have been synthesized through condensation reactions, cyclization processes, and the utilization of specific reagents to introduce fluorophenyl groups and pyrazole carboxamide structures (Ju Liu et al., 2016). These methods underscore the importance of carefully selected starting materials and reagents to achieve the final compound with high yield and purity.

Molecular Structure Analysis

The molecular structure of compounds like "3-(4-fluorophenyl)-1-methyl-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide" is often elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These analytical tools provide detailed information about the arrangement of atoms within the molecule, the conformation of various substituents, and the overall three-dimensional structure (B. Kariuki et al., 2021).

Chemical Reactions and Properties

The compound's chemical reactivity can be influenced by its functional groups, such as the fluorophenyl and pyrazole carboxamide moieties. These groups may undergo various chemical reactions, including nucleophilic substitution, electrophilic addition, and cycloadditions. The presence of the fluorine atom can significantly affect the compound's reactivity due to its electronegativity and ability to stabilize negative charge through inductive effects (A. Eleev et al., 2015).

Safety And Hazards

This would involve a discussion of the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or effects.


I hope this general information is helpful, and I encourage you to consult a chemistry professional or database for more specific information about your compound.


properties

IUPAC Name

5-(4-fluorophenyl)-2-methyl-N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN7O2/c1-27-19(16-5-3-4-10-23-16)26-29(21(27)31)12-11-24-20(30)18-13-17(25-28(18)2)14-6-8-15(22)9-7-14/h3-10,13H,11-12H2,1-2H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOIOOUYIBXMTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCCN3C(=O)N(C(=N3)C4=CC=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorophenyl)-1-methyl-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide

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